molecular formula C17H27N3O2 B592281 tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate CAS No. 927676-52-6

tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate

Cat. No.: B592281
CAS No.: 927676-52-6
M. Wt: 305.422
InChI Key: GNPWLFHOGGEZQW-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.422. The purity is usually 95%.
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Scientific Research Applications

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including tert-butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate derivatives, were synthesized as ligands for the histamine H4 receptor (H4R). Compound optimization led to derivatives with significant potency in vitro and demonstrated anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).

Synthesis of Jak3 Inhibitor Intermediates

tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound structurally related to this compound, is noted as an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound was developed, which is advantageous due to the ease of obtaining raw materials and its suitability for industrial scale-up (Xin-zhi, 2011).

Rhodium-Catalyzed Enantioselective Additions

The compound plays a role in rhodium-catalyzed enantioselective addition reactions, particularly in the preparation of tert-butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate. This research highlights the compound's utility in complex organic syntheses and its potential applicability in the development of novel organic molecules (Storgaard & Ellman, 2009).

Synthesis of Drug Intermediates

The compound has been used in the synthesis of important drug intermediates, demonstrating its significance in the pharmaceutical industry. For instance, tert-butyl pyrrolidin-3-ylmethylcarbamate, structurally related to this compound, is noted for its simple, cost-efficient, and environmentally friendly synthesis process (Min, 2010).

Anticancer Drug Synthesis

tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, related to this compound, is identified as a significant intermediate for small molecule anticancer drugs. The study elaborated on a rapid and high-yield synthetic method for this compound, emphasizing its relevance in the development of anticancer therapeutics (Zhang et al., 2018).

Properties

IUPAC Name

tert-butyl N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)18-13-14-5-7-15(8-6-14)20-11-9-19(4)10-12-20/h5-8H,9-13H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPWLFHOGGEZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151214
Record name 1,1-Dimethylethyl N-[[4-(4-methyl-1-piperazinyl)phenyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927676-52-6
Record name 1,1-Dimethylethyl N-[[4-(4-methyl-1-piperazinyl)phenyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927676-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[4-(4-methyl-1-piperazinyl)phenyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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